molecular formula C18H24O B1216627 17-Deoxyestradiol CAS No. 53-63-4

17-Deoxyestradiol

Cat. No.: B1216627
CAS No.: 53-63-4
M. Wt: 256.4 g/mol
InChI Key: HJKVPZJVBHWFCQ-BDXSIMOUSA-N
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Description

17-Deoxyestradiol is a synthetic derivative of estradiol, a naturally occurring estrogen steroid hormone. It is characterized by the absence of a hydroxyl group at the 17th carbon position, which differentiates it from estradiol. This compound has the molecular formula C18H24O and a molecular weight of 256.38 g/mol

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 17-Deoxyestradiol typically involves the deoxygenation of estradiol or estrone. One common method includes the reduction of estrone using reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) under controlled conditions . The reaction is usually carried out in an inert atmosphere to prevent oxidation and at low temperatures to ensure selectivity.

Industrial Production Methods: Industrial production of this compound may involve large-scale reduction processes using similar reagents but optimized for higher yields and purity. The process may include additional purification steps such as recrystallization or chromatography to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions: 17-Deoxyestradiol undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Further reduction can lead to the formation of fully saturated derivatives.

    Substitution: It can undergo nucleophilic substitution reactions, particularly at the hydroxyl group.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

    Substitution: Nucleophiles like halides or amines can be used under basic or acidic conditions.

Major Products Formed:

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of fully saturated derivatives.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

17-Deoxyestradiol has a wide range of applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of other steroid derivatives and as a model compound in studying steroid chemistry.

    Biology: It is used in studies related to hormone receptor interactions and the biological effects of estrogen derivatives.

    Industry: It is used in the production of various steroid-based pharmaceuticals and as an intermediate in chemical synthesis.

Mechanism of Action

The mechanism of action of 17-Deoxyestradiol involves its interaction with estrogen receptors in target tissues. Upon binding to the receptor, it induces a conformational change that allows the receptor to interact with specific DNA sequences, leading to the regulation of gene expression. This process influences various physiological functions, including reproductive health, bone density, and cardiovascular function .

Comparison with Similar Compounds

    Estradiol: The parent compound with a hydroxyl group at the 17th position.

    Estrone: A ketone derivative of estradiol.

    17-Deoxyestrone: Similar to 17-Deoxyestradiol but with a ketone group at the 17th position.

Uniqueness: this compound is unique due to the absence of the hydroxyl group at the 17th position, which alters its chemical reactivity and biological activity compared to estradiol and estrone. This structural difference makes it a valuable compound for studying the effects of structural modifications on steroid hormone activity .

Properties

IUPAC Name

(8S,9S,13S,14S)-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24O/c1-18-9-2-3-17(18)16-6-4-12-11-13(19)5-7-14(12)15(16)8-10-18/h5,7,11,15-17,19H,2-4,6,8-10H2,1H3/t15-,16-,17+,18+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJKVPZJVBHWFCQ-BDXSIMOUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCCC1C3CCC4=C(C3CC2)C=CC(=C4)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@]12CCC[C@H]1[C@@H]3CCC4=C([C@H]3CC2)C=CC(=C4)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1022471
Record name 17-Deoxyestradiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1022471
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

53-63-4
Record name Estra-1,3,5(10)-trien-3-ol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=53-63-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 17-Desoxyestradiol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000053634
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 17-Desoxyestradiol
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=57428
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 17-Deoxyestradiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1022471
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 17-DEOXYESTRADIOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/73A01W88SP
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
17-Deoxyestradiol
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17-Deoxyestradiol
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17-Deoxyestradiol
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17-Deoxyestradiol

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